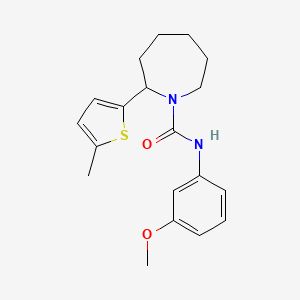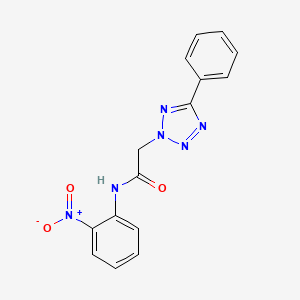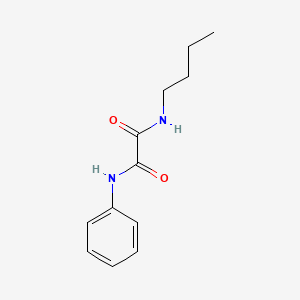
N-(3-methoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide, also known as MTAPA, is a chemical compound that has been of interest to the scientific community due to its potential pharmacological properties. MTAPA belongs to the class of compounds known as azepanes, which are seven-membered heterocyclic compounds containing a nitrogen atom.
Wirkmechanismus
The exact mechanism of action of N-(3-methoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as GABA and glutamate.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has been shown to have a number of biochemical and physiological effects, including reducing pain and inflammation, decreasing seizure activity, and improving cognitive function. It has also been found to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-methoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide in lab experiments is that it has been shown to have low toxicity and few side effects. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its pharmacological properties and potential uses.
Zukünftige Richtungen
There are several future directions for research on N-(3-methoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide. One area of interest is its potential use in the treatment of neuropathic pain and epilepsy. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with other neurotransmitters in the brain. Finally, there is potential for the development of new drugs based on the structure of N-(3-methoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide.
Synthesemethoden
N-(3-methoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide can be synthesized using a multi-step process that involves the reaction of 3-methoxyphenylacetic acid with 5-methyl-2-thiophenecarboxylic acid to form the corresponding acid chloride. This acid chloride is then reacted with 1-aminocycloheptane to yield N-(3-methoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has been found to have potential pharmacological properties, including analgesic, anti-inflammatory, and anticonvulsant activities. It has been studied for its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders.
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-14-10-11-18(24-14)17-9-4-3-5-12-21(17)19(22)20-15-7-6-8-16(13-15)23-2/h6-8,10-11,13,17H,3-5,9,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTSRFWWIFRBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CCCCCN2C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-methyl-2-thienyl)methyl]-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5058473.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5058486.png)
![2-[(4-iodobenzoyl)amino]-N-propylbenzamide](/img/structure/B5058494.png)

![2,2,2-trichloro-N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5058511.png)

![N-[(1-hydroxycyclohexyl)methyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5058531.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5058536.png)
![1-(diphenylmethyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine](/img/structure/B5058548.png)
![N-[2-(tetrahydro-2H-pyran-4-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-4-(trifluoromethyl)benzamide](/img/structure/B5058556.png)
![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5058557.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5058558.png)
![1-[2-(3-fluorophenyl)ethyl]-N-[(6-methyl-2-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5058566.png)
